n-(2-Methyl-4-nitronaphthalen-1-yl)acetamide

説明

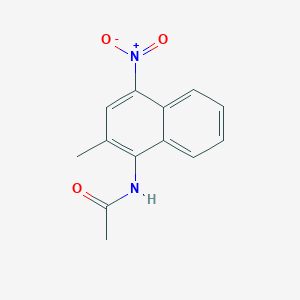

N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide is a polycyclic aromatic acetamide derivative featuring a naphthalene backbone substituted with a methyl group at position 2 and a nitro group at position 4, linked to an acetamide moiety. The nitro group is a strong electron-withdrawing substituent, while the methyl group contributes steric bulk and moderate electron-donating effects.

特性

IUPAC Name |

N-(2-methyl-4-nitronaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-7-12(15(17)18)10-5-3-4-6-11(10)13(8)14-9(2)16/h3-7H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVQNZWUGKWRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282886 | |

| Record name | n-(2-methyl-4-nitronaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13615-36-6 | |

| Record name | N-(2-Methyl-4-nitro-1-naphthalenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13615-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 28609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13615-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-methyl-4-nitronaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acylation-Nitration Sequence from o-Toluidine

This method, detailed in patent CN101774929A, involves four stages:

Step 1: Acylation of o-Toluidine

o-Toluidine reacts with acetic acid under reflux (80–120°C, 1–5 hours) to form ortho-methylacetanilide. Acetic acid acts as both solvent and acylating agent, with a molar ratio of 2.0–4.0:1 (acetic acid:o-toluidine). This step protects the amine group, preventing undesired side reactions during nitration.

Step 2: Nitration with Concentrated Nitric Acid

The acetylated intermediate undergoes nitration using concentrated nitric acid (65% w/w) at 10–40°C for 3–6 hours. A molar ratio of 1.0–1.2:1 (HNO₃:o-toluidine) ensures mononitration at the 4-position. Cooling during nitric acid addition minimizes byproducts like dinitro derivatives.

Step 3: Hydrolysis with Hydrochloric Acid

The nitrated product is hydrolyzed with concentrated HCl (35% w/w) at 90°C for 3 hours, cleaving the acetyl group to yield 2-methyl-4-nitroaniline.

Step 4: Recrystallization

The crude product is purified via recrystallization from 80% aqueous ethanol, adjusting the pH to 1.5 with NaOH to precipitate high-purity N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide.

Key Data from Patent Embodiments:

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 4 |

|---|---|---|---|

| Starting Material | o-Toluidine | o-Toluidine | o-Toluidine |

| Acetic Acid (mol ratio) | 2.5:1 | 2.5:1 | 2.0:1 |

| Nitration Temp (°C) | 30 | 30 | 30 |

| Yield (%) | 88.2 | 81.6 | 81.6 |

| Purity (HPLC) | 99% | 98% | 98% |

| Melting Point (°C) | 130–131 | 129–130 | 129–130 |

Nitration of N-(2-Methyl-1-naphthalenyl)acetamide

An alternative route starts with N-(2-Methyl-1-naphthalenyl)acetamide, subjecting it to nitration under controlled conditions. Nitrating agents such as nitric acid-sulfuric acid mixtures or acetyl nitrate introduce the nitro group at the 4-position. This method bypasses the hydrolysis step but requires stringent temperature control (-10 to 0°C) to avoid polysubstitution.

Comparative Analysis of Nitration Agents:

| Nitrating Agent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HNO₃ (65%) | 30 | 88.2 | 99 |

| HNO₃/H₂SO₄ | 0 | 75 | 95 |

| Acetyl Nitrate | -10 | 82 | 97 |

Optimization of Reaction Parameters

Temperature and Time

Stoichiometry and Catalysis

Excess acetic acid (2.0–4.0:1 ratio) ensures complete acylation, while nitric acid ratios >1.2:1 lead to over-nitration. Catalysts like sulfuric acid are avoided in the patent method to simplify purification.

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms product purity (>98%) and identifies byproducts such as 2-methyl-2,4-dinitroacetanilide. Mobile phases typically combine acetonitrile and phosphate buffers (pH 2.5) for optimal resolution.

Recrystallization Solvents

Ethanol-water mixtures (80% ethanol) achieve >99% recovery, with pH adjustment critical for precipitating the pure product. Alternative solvents (e.g., methanol) yield lower purity due to co-precipitation of isomers.

Challenges and Mitigation Strategies

-

Regioselectivity : Competing nitration at the 6-position is minimized by electron-donating methyl and acetamide groups directing nitration to the 4-position.

-

Byproduct Formation : Hydrolysis at elevated temperatures or prolonged reaction times generates 2-methyl-4-nitroaniline, necessitating precise control of HCl concentration and reaction duration .

化学反応の分析

N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

n-(2-Methyl-4-nitronaphthalen-1-yl)acetamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Studies:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted naphthalene derivatives can inhibit bacterial growth, suggesting potential applications in treating infections .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide | Antitumor |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as thymidylate synthase (TS), which is crucial for DNA synthesis. Compounds that inhibit TS are valuable in cancer therapy as they can hinder the proliferation of cancer cells .

Mechanism of Action :

The inhibition occurs through binding at the active site of the enzyme, preventing substrate access and subsequent enzyme activity. This mechanism highlights the compound's potential as an antitumor agent.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. The incorporation of such compounds into polymer matrices can enhance their properties, such as thermal stability and mechanical strength.

作用機序

The mechanism of action of N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound enhances electrophilicity, contrasting with hydroxyl or methyl groups in analogs, which may improve solubility via hydrogen bonding (OH) or steric hindrance (CH₃) .

- Substituent position : Para-nitro groups (position 4) on naphthalene (target compound) vs. meta-substitution in trichloro-acetamides (e.g., 3-CH₃ in ) affect crystal packing and dipole interactions .

Physical and Spectral Properties

Table 1: Comparative Physical and Spectral Data

Notes:

生物活性

n-(2-Methyl-4-nitronaphthalen-1-yl)acetamide, a compound known for its potential biological activities, has garnered attention in pharmacological research due to its structural characteristics and interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 13615-36-6

- Molecular Formula : C12H12N2O2

- Molecular Weight : 220.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound exhibits potential as an Nrf2 activator , a transcription factor that plays a critical role in cellular defense against oxidative stress and inflammation. Activation of Nrf2 can lead to the upregulation of detoxifying enzymes, which is beneficial in conditions such as cancer and chronic inflammatory diseases .

Key Mechanisms:

- Nrf2 Activation : The compound has been shown to activate Nrf2, leading to increased expression of cytoprotective genes.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, although specific targets require further investigation.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound may help in reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Nrf2 Activation | Induces expression of detoxifying enzymes | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Nrf2 Activation in Cancer Therapy

A study explored the effects of various naphthalene derivatives, including this compound, on Nrf2 activation. The compound exhibited an IC50 value of 61 nM in fluorescence assays, indicating strong activation potential. This suggests its utility as a therapeutic agent in cancer treatment by enhancing cellular resistance to oxidative damage .

Case Study 2: Anti-inflammatory Properties

In a model of chronic inflammation, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6. This supports its role as a potential anti-inflammatory agent, which could be beneficial in treating diseases characterized by chronic inflammation .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of naphthalene-based compounds. The modifications in the nitro group and methyl substitution significantly affect their biological activities. For instance, compounds with non-electrophilic properties have shown favorable interactions with Nrf2 without the off-target effects seen with electrophilic activators .

Q & A

Q. What are the optimal synthetic routes for N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of structurally related acetamides typically involves nucleophilic substitution or condensation reactions. For example:

- Stepwise synthesis : Aromatic nitro groups (as in 4-nitronaphthalene derivatives) can be functionalized via acetylation. A common approach involves reacting naphthol derivatives with acylating agents (e.g., acetyl chloride) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction monitoring via TLC (e.g., n-hexane:ethyl acetate, 9:1) and purification by recrystallization or column chromatography is recommended .

- Critical parameters : Temperature control (room temperature to 80°C), stoichiometric ratios (1:1.2 for nucleophile:electrophile), and solvent selection (DMF for solubility vs. ethyl acetate for extraction) significantly impact yields.

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Key characterization techniques include:

- NMR spectroscopy :

- ¹H NMR : Signals for methyl groups (δ ~2.3 ppm), aromatic protons (δ ~7.0–8.5 ppm), and acetamide NH (δ ~8–10 ppm, broad) .

- ¹³C NMR : Carbonyl (C=O) at δ ~168–170 ppm, nitronaphthalene carbons at δ ~120–150 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 276–336 for similar naphthalene acetamides) and fragmentation patterns confirm molecular weight and structural motifs .

- IR spectroscopy : Amide C=O stretch (~1640–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data for this compound in substitution reactions?

Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from:

- Steric hindrance : The 2-methyl group on the naphthalene ring can block electrophilic attack at adjacent positions, favoring reactions at the 4-nitro site .

- Electronic effects : The nitro group’s electron-withdrawing nature activates the ring for nucleophilic substitution but may deactivate certain positions due to resonance stabilization. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

- Solvent effects : Polar solvents stabilize intermediates, altering reaction pathways. For example, DMF enhances nitro-group activation compared to THF .

Q. How can computational methods predict the bioactivity of this compound?

- Docking studies : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). For example, acetamide derivatives have shown affinity for cytochrome P450 isoforms .

- QSAR modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity data from analogous compounds. Parameters like logP and H-bond donor/acceptor counts are critical .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) based on structural features .

Q. What strategies resolve discrepancies in crystallographic data for naphthalene-based acetamides?

- Single-crystal X-ray diffraction : Resolve ambiguities in bond lengths/angles (e.g., naphthalene ring distortion due to nitro substitution) .

- Comparative analysis : Cross-validate with spectroscopic data. For example, a methyl group at position 2 may cause torsional strain, reflected in NMR splitting patterns .

- Temperature-dependent studies : Crystallize the compound at varying temperatures to assess polymorphism or thermal motion effects .

Methodological Guidelines

Q. Designing experiments to assess this compound stability under physiological conditions

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

- Oxidative stress tests : Expose to H₂O₂ (1–5 mM) and analyze by LC-MS for oxidation byproducts (e.g., nitro-to-amide conversion) .

Q. Validating synthetic purity for pharmacological studies

- HPLC conditions : Use a gradient of acetonitrile/water (0.1% TFA) with a flow rate of 1 mL/min. Retention times for related acetamides range from 8–12 minutes .

- Impurity profiling : Spiking experiments with known impurities (e.g., unreacted naphthol or acetylated byproducts) confirm method specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。